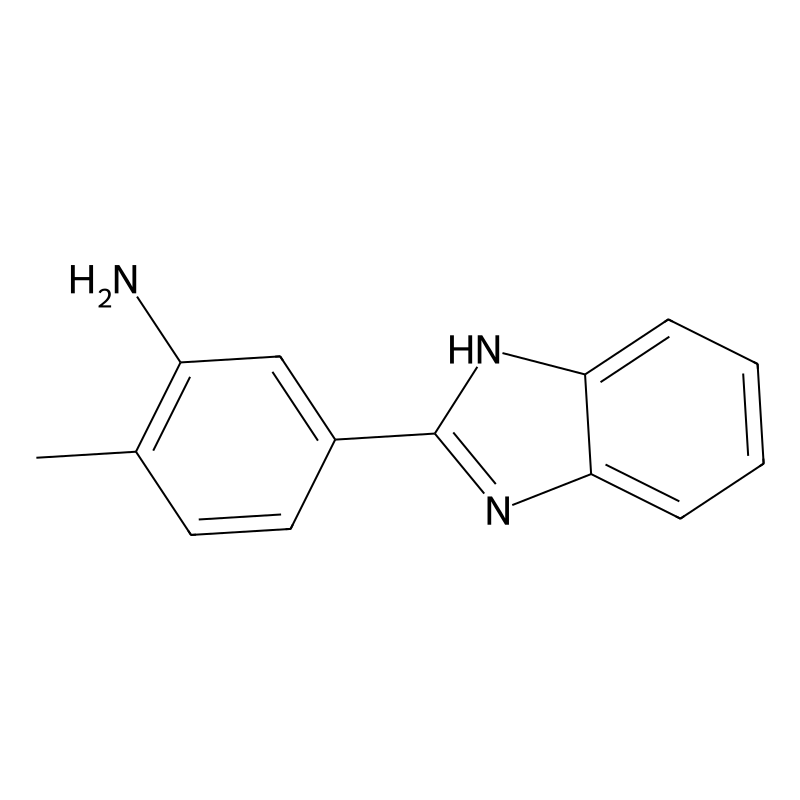

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PubChem: The National Institutes of Health's PubChem database provides a wealth of information on chemical compounds, including 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. Here, you can find the basic structure, synonyms, and some physical and chemical properties of the molecule [].

- Scientific Literature Search: Databases like ScienceDirect or Scopus can be used to search for research articles mentioning 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. These databases may contain recent discoveries or ongoing research efforts related to the compound. However, keep in mind that negative results (no published research found) don't necessarily mean there is no scientific study on this compound.

Given the presence of the benzimidazole group, research efforts could be directed towards its potential as an anti-fungal or anti-parasitic agent. This is because benzimidazoles are known to have such properties []. The additional methyl group on the phenyl ring might also influence its biological activity, but further research would be needed to confirm this.

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a chemical compound characterized by its unique structure, which consists of a benzimidazole ring substituted with a 2-methyl-phenylamine group. This compound has the molecular formula and a molecular weight of 223.27 g/mol. The presence of the benzimidazole moiety contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Oxidation: The compound can be oxidized to yield corresponding benzimidazole derivatives.

- Reduction: Reduction reactions may modify the benzimidazole ring or the attached phenylamine group.

- Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic and nucleophilic substitution reactions that introduce different functional groups onto the benzimidazole ring or the phenylamine moiety.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Research indicates that 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine exhibits significant biological activity. It is studied for its potential therapeutic effects against various diseases, including cancer and viral infections. The compound's structure allows it to interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity. Its ability to mimic purine nucleotides enhances its binding affinity to molecular targets involved in DNA and RNA synthesis .

The synthesis of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of dehydrating agents like polyphosphoric acid. This reaction is conducted under reflux conditions for several hours to facilitate the formation of the benzimidazole ring.

Industrial production methods mirror laboratory synthesis but are optimized for larger scales, employing techniques such as continuous flow reactors and microwave-assisted synthesis to enhance yield and purity .

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has several applications:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex benzimidazole derivatives with potential therapeutic applications.

- Biological Research: The compound is utilized in studies investigating its interactions with proteins and enzymes.

- Material Science: It is explored for use in developing new materials and as a catalyst in various

Interaction studies have demonstrated that 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can bind to specific molecular targets, influencing their activity. This property is particularly valuable in drug design, where understanding these interactions can lead to the development of more effective therapeutic agents. Its structural similarity to nucleotides allows it to engage with enzymes involved in nucleic acid metabolism, providing insights into its potential mechanisms of action .

Several compounds share structural features with 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylbenzimidazole | Benzimidazole ring with phenyl substituent | Lacks the methyl group on the phenyl amine part |

| 5,6-Dimethylbenzimidazole | Two methyl groups on the benzimidazole ring | More sterically hindered compared to the target |

| 2-Aminobenzimidazole | Amino group directly on the benzimidazole ring | Simpler structure without additional phenyl group |

What distinguishes 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine from these similar compounds is its specific substitution pattern which enhances its biological activity and specificity towards certain molecular targets. The presence of the 2-methyl-phenylamine group potentially increases its binding affinity and therapeutic efficacy compared to other benzimidazole derivatives .

Spectroscopic Analysis

The spectroscopic characterization of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine relies on comprehensive analysis using multiple analytical techniques. This compound, with molecular formula C₁₄H₁₃N₃ and molecular weight 223.27 g/mol [1] [2], presents distinctive spectroscopic signatures that enable unambiguous structural identification and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides critical structural information for 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine through analysis of ¹H, ¹³C, and ¹⁵N chemical environments. The benzimidazole core exhibits characteristic chemical shifts that serve as diagnostic markers for this heterocyclic system.

¹H NMR Spectral Characteristics

The ¹H NMR spectrum of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine displays several distinct regions. The benzimidazole nitrogen-hydrogen proton appears as a broad singlet between 12.0-13.0 ppm, characteristic of the tautomeric equilibrium inherent to this heterocyclic system [3] [4]. This significant downfield shift results from the electron-withdrawing nature of the imino nitrogen and extensive hydrogen bonding interactions.

The aromatic protons of both the benzimidazole and phenylamine rings resonate in the 7.0-8.5 ppm region [5] [6]. The benzimidazole C2-H proton typically appears around 8.2 ppm as a singlet, representing one of the most downfield aromatic signals due to the deshielding effect of both nitrogen atoms [4]. The substituted phenylamine ring protons appear as a complex multiplet pattern between 6.8-7.8 ppm, with the exact chemical shifts depending on the electronic environment created by the methyl substituent and benzimidazole attachment.

The methyl substituent attached to the phenylamine ring generates a characteristic singlet between 2.4-2.7 ppm [7] [8]. This chemical shift is typical for aromatic methyl groups, with the exact position influenced by the electronic effects of neighboring substituents.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy reveals distinctive chemical shifts for the various carbon environments within the molecule. The benzimidazole C2 carbon, representing the carbon between the two nitrogen atoms, appears significantly downfield at approximately 140-155 ppm [3] [9]. This characteristic chemical shift serves as a diagnostic marker for the benzimidazole ring system.

The aromatic carbons of the benzene ring fused to the imidazole moiety resonate between 110-135 ppm, with quaternary carbons typically appearing at higher field compared to protonated carbons [4]. The substituted phenylamine ring carbons display chemical shifts in the 120-140 ppm range, with the ipso carbon (directly attached to the benzimidazole) appearing most downfield due to the electron-withdrawing effect of the heterocyclic system [6].

The methyl carbon substituent appears between 14-22 ppm, consistent with aromatic methyl groups [7] [9]. The exact chemical shift depends on the electronic environment created by the overall molecular framework.

¹⁵N NMR Considerations

Nitrogen-15 NMR spectroscopy, while less routinely employed, provides valuable information about the electronic environment of nitrogen atoms. The two nitrogen atoms in the benzimidazole ring exhibit distinct chemical shifts reflecting their different hybridization states and electronic environments. The pyrrole-type nitrogen (N1) typically resonates between -220 to -250 ppm, while the pyridine-type nitrogen (N3) appears between -125 to -145 ppm [3] [4]. These substantial chemical shift differences reflect the distinct electronic environments and tautomeric behavior of the benzimidazole system.

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Fourier-transform infrared spectroscopy provides detailed information about the vibrational modes of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, enabling identification of specific functional groups and their electronic environments.

Nitrogen-Hydrogen Stretching Vibrations

The most characteristic feature in the FT-IR spectrum is the nitrogen-hydrogen stretching vibration, appearing as a broad, intense band in the 3400-3100 cm⁻¹ region [10] [11] [12]. This broad appearance results from extensive hydrogen bonding interactions, both intermolecular and intramolecular, which are characteristic of benzimidazole derivatives. The breadth and intensity of this band serve as diagnostic markers for the presence of the benzimidazole nitrogen-hydrogen functionality.

Carbon-Nitrogen Stretching Modes

The benzimidazole ring system exhibits characteristic carbon-nitrogen stretching vibrations that appear in the 1620-1580 cm⁻¹ region [13] [12]. These bands are particularly intense and serve as fingerprint markers for the benzimidazole heterocyclic system. The exact frequency depends on the electronic environment created by substituents and the degree of conjugation within the molecular framework.

Additional carbon-nitrogen stretching modes, involving the ring carbon-nitrogen bonds, appear in the 1350-1250 cm⁻¹ region [14] [13]. These bands, while less intense than the imino carbon-nitrogen stretches, provide additional confirmation of the benzimidazole ring structure.

Aromatic Carbon-Carbon Stretching Vibrations

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region [15] [12]. These bands reflect the presence of both the benzimidazole aromatic system and the substituted phenylamine ring. The multiplicity of bands results from the different electronic environments of the aromatic rings and the various carbon-carbon bonds within these systems.

Carbon-Hydrogen Stretching and Bending Modes

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region as multiple bands of medium intensity [14] [15]. These bands are characteristic of aromatic systems and confirm the presence of the aromatic hydrogen atoms in both ring systems.

Carbon-hydrogen bending modes appear in several regions of the spectrum. In-plane bending modes occur in the 1400-1300 cm⁻¹ region, while out-of-plane bending modes appear as strong bands in the 900-700 cm⁻¹ region [12] [16]. These bands provide fingerprint information about the substitution patterns and the overall molecular geometry.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation pathways of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. The molecular ion peak appears at m/z 223, corresponding to the molecular formula C₁₄H₁₃N₃ [1] [2].

Primary Fragmentation Pathways

The fragmentation pattern of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine follows predictable pathways based on the stability of the resulting fragments. The most characteristic fragmentation involves the loss of ammonia (NH₃, 17 mass units) from the amino group, yielding a fragment at m/z 206 [17]. This fragmentation is common in aromatic amines and reflects the relative weakness of the carbon-nitrogen bond in the amino functionality.

Another significant fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 mass units), producing a fragment at m/z 196 [17]. This fragmentation pattern is characteristic of benzimidazole derivatives and reflects the ability of the heterocyclic system to eliminate the nitrile functionality under electron impact conditions.

Benzimidazole Core Retention

A highly characteristic fragment appears at m/z 118, corresponding to the benzimidazole core [C₇H₆N₂]⁺ [17]. This fragment typically represents one of the most intense peaks in the mass spectrum, reflecting the exceptional stability of the benzimidazole heterocyclic system. The high abundance of this fragment serves as a diagnostic marker for benzimidazole-containing compounds.

Base Peak Variations

The base peak in the mass spectrum varies depending on the specific substitution pattern and experimental conditions. In many cases, the benzimidazole core fragment at m/z 118 serves as the base peak, although substituted fragments from the phenylamine portion may also achieve high intensities [17]. The exact base peak identity provides information about the relative stability of different molecular fragments and the preferred fragmentation pathways.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive structural information for 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, revealing precise molecular geometry, crystal packing arrangements, and intermolecular interactions.

Molecular Geometry and Bond Parameters

X-ray diffraction studies of benzimidazole derivatives consistently reveal specific geometric parameters that characterize the heterocyclic system [18] [19]. The benzimidazole ring exhibits high planarity, with root-mean-square deviations typically less than 0.01 Å from the mean plane [19]. This planarity reflects the aromatic character and extensive π-electron delocalization within the heterocyclic system.

The carbon-nitrogen bond lengths within the benzimidazole ring show characteristic patterns that distinguish between the imino and amino-type nitrogen atoms. The C2-N1 and C2-N3 bonds, connecting the central carbon to both nitrogen atoms, typically measure between 1.312-1.320 Å [18]. These short bond lengths reflect the double-bond character resulting from π-electron delocalization.

The carbon-nitrogen bonds connecting the nitrogen atoms to the fused benzene ring (N1-C and N3-C bonds) are typically longer, measuring 1.350-1.358 Å [18]. These longer bond lengths reflect the single-bond character of these connections and the localized nature of the electron density in these positions.

Crystal Packing and Hydrogen Bonding

Benzimidazole derivatives exhibit characteristic hydrogen bonding patterns that significantly influence their crystal packing arrangements [18] [20]. The nitrogen-hydrogen functionality serves as both a hydrogen bond donor and acceptor, leading to the formation of extended hydrogen-bonded networks.

The most common hydrogen bonding pattern involves N-H···N interactions, where the benzimidazole nitrogen-hydrogen group donates a hydrogen bond to the nitrogen atom of an adjacent benzimidazole ring [18]. These interactions typically exhibit N···N distances of 2.8-3.0 Å and N-H···N angles approaching linearity.

Additional weak interactions, including π-π stacking between aromatic rings and C-H···π interactions, contribute to the overall crystal stability [19]. The benzimidazole rings often adopt parallel or nearly parallel orientations, with centroid-to-centroid distances of 3.4-3.8 Å, characteristic of aromatic π-π interactions [20].

Conformational Analysis

X-ray diffraction reveals the preferred conformational arrangements of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine in the solid state. The dihedral angle between the benzimidazole ring and the substituted phenylamine ring typically ranges from 5-30°, depending on the specific substitution pattern and packing requirements [19] [21].

The methyl substituent on the phenylamine ring adopts conformations that minimize steric interactions while optimizing crystal packing efficiency. Rotation about the carbon-carbon bond connecting the methyl group to the aromatic ring is typically restricted in the solid state due to packing constraints.

Comparative Conformational Analysis with Benzimidazole Analogs

Comparative structural analysis of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine with related benzimidazole analogs reveals important structure-activity relationships and conformational preferences.

Substitution Effects on Molecular Geometry

The introduction of substituents on the benzimidazole ring system produces measurable effects on the overall molecular geometry [22] [23]. Electron-withdrawing substituents generally increase the planarity of the benzimidazole system and enhance the double-bond character of the carbon-nitrogen bonds. Conversely, electron-donating substituents may slightly reduce the aromatic character and increase the flexibility of the heterocyclic system.

Comparison with 2-phenylbenzimidazole derivatives reveals that the position of substitution significantly influences the conformational preferences [22] [24]. Substitution at the 2-position (as in the target compound) generally results in larger dihedral angles between the benzimidazole and substituent aromatic rings compared to substitution at other positions.

The methyl substituent on the phenylamine ring introduces minimal steric effects but provides important electronic perturbations [23] [25]. Comparison with unsubstituted analogs shows that the methyl group enhances the electron density of the phenylamine ring, subtly affecting the overall electronic distribution within the molecule.

Hydrogen Bonding Patterns and Crystal Packing

Comparative analysis of hydrogen bonding patterns across benzimidazole analogs reveals consistent motifs that govern crystal packing arrangements [22] [24]. The N-H···N hydrogen bonding pattern is nearly universal among benzimidazole derivatives, with variations in hydrogen bond strength and geometry depending on the specific substitution pattern.

Compounds with electron-withdrawing substituents typically exhibit stronger N-H···N hydrogen bonds, as evidenced by shorter N···N distances and more linear hydrogen bond geometries [23]. Electron-donating substituents generally weaken these interactions, leading to longer hydrogen bond distances and increased structural flexibility.

The presence of the phenylamine substituent in 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine introduces additional hydrogen bonding possibilities through the amino group [25]. This functionality can participate in both hydrogen bond donation and acceptance, leading to more complex hydrogen bonding networks compared to simple benzimidazole derivatives.

Electronic Structure and Tautomeric Equilibria

Benzimidazole derivatives exhibit characteristic tautomeric equilibria that significantly influence their physical and chemical properties [22] [3]. The NH-benzimidazole tautomeric form predominates in most environments, although the specific equilibrium position depends on substituent effects and environmental factors.

Comparative studies reveal that electron-withdrawing substituents stabilize the NH-tautomer, while electron-donating groups may shift the equilibrium toward alternative tautomeric forms [3] [9]. The methyl substituent in 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine provides mild electron donation, slightly affecting the tautomeric equilibrium compared to unsubstituted analogs.

Conformational Flexibility and Dynamics

Analysis of conformational flexibility across benzimidazole analogs reveals that the degree of rotational freedom about the connecting bonds significantly influences biological activity and physical properties [26] [27]. The dihedral angle between the benzimidazole and substituent rings serves as a key parameter for understanding structure-activity relationships.

Compounds with rigid, planar conformations generally exhibit different biological activities compared to more flexible analogs [25] [28]. The specific conformational preferences of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine position it within the range of moderately flexible benzimidazole derivatives, with sufficient conformational freedom to adapt to different binding environments while maintaining the essential geometric features of the benzimidazole pharmacophore.

Structure-Activity Relationships

Comparative analysis reveals that the combination of the benzimidazole core with the substituted phenylamine group creates a unique electronic and geometric environment [22] [24]. This combination preserves the essential features of the benzimidazole pharmacophore while introducing additional sites for molecular recognition and binding interactions.

XLogP3

Wikipedia

Dates

Explore Compound Types